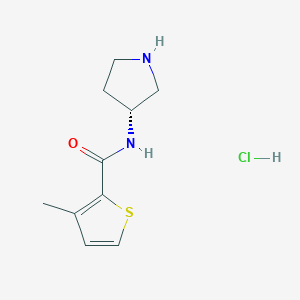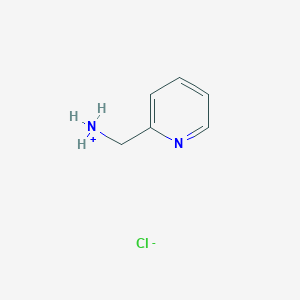
Pyridylmethylammonium chloride
Overview
Description
Pyridylmethylammonium chloride is a useful research compound. Its molecular formula is C6H9ClN2 and its molecular weight is 144.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gene Delivery : A study by Sajomsang et al. (2013) investigated the use of a water-soluble chitosan derivative, M3-PyMeChC, as a non-viral vector for gene delivery. The study found that higher molecular weight M3-PyMeChC formed complexes with DNA at lower ratios, leading to higher transfection efficiency. It was noted that the pyridinium moiety's hydrophobic effect could enhance gene transfection efficiency (Sajomsang et al., 2013).
Polyelectrolyte Behavior : Wandrey et al. (1999) provided a comprehensive review of diallyldimethylammonium chloride and its polymers. The study discussed the behavior of these materials as water-soluble polyelectrolytes, their synthesis, characterization, and applications in various advanced polymeric materials (Wandrey et al., 1999).
Anion–Pyrrole Complex Formation : Coles et al. (2001) described the formation of a pyrrole–chloride complex with tetramethylammonium chloride, highlighting its unique crystallographic properties and honeycomb-like supramolecular structure (Coles et al., 2001).
DNA Binding Studies : Kumar and Asuncion (1993) studied the binding of (9-Anthrylmethyl)ammonium chloride (AMAC) to various DNA sequences. They found that AMAC binds with high affinity, affecting both the absorption and fluorescence spectra of DNA (Kumar & Asuncion, 1993).
Polymer Nanocomposites : Xiao et al. (2005) explored the use of cetyl pyridium chloride-modified montmorillonite in the preparation of poly(butylene terephthalate) nanocomposites. The study demonstrated the formation of exfoliated-intercalated structure and improved thermal stability in the nanocomposites (Xiao et al., 2005).
Bactericidal Activity : Sajomsang et al. (2010) investigated the bactericidal activity of methylated N-(3-pyridylmethyl) chitosan chloride (M3-PyMeChC) derivatives. They found that the bactericidal activity was dependent on the chemical structure of the quaternary ammonium moiety and molecular weight (Sajomsang et al., 2010).
Corrosion Inhibition : Singh et al. (2019) studied polymers derived from diallyldimethylammonium chloride for their potential as corrosion inhibitors. The study utilized various electrochemical techniques and found that these polymers formed a protective coating on metal surfaces (Singh et al., 2019).
Properties
IUPAC Name |
pyridin-2-ylmethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQQURYZPUHQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


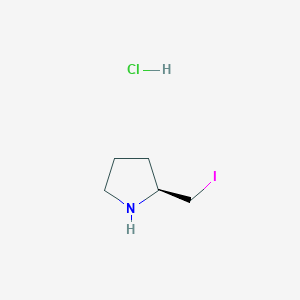

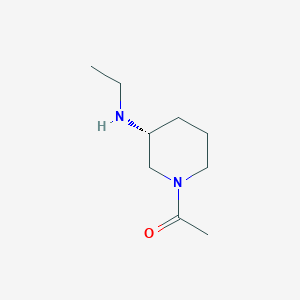
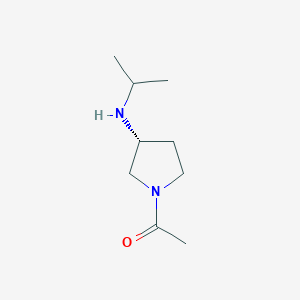


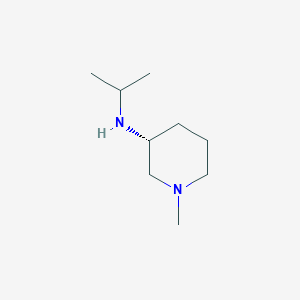

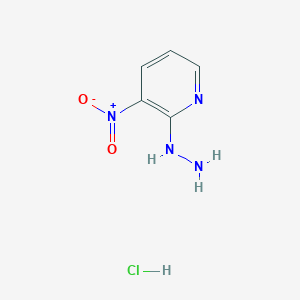
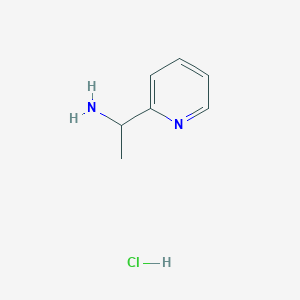
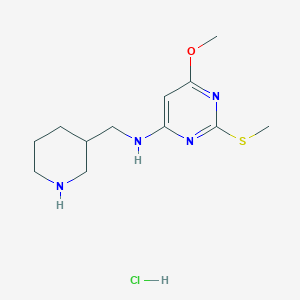

![[1-(3-Bromo-benzenesulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7985595.png)
